2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid
Description
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetic acid and features a 3-methylphenyl group attached to a carbamoyl amino group
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-4-8(5-7)12-10(15)11-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOMJJJMNAGVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid typically involves the reaction of 3-methylphenyl isocyanate with glycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methylphenyl)carbamoyl]amino}acetic acid
- 2-{[(4-Methylphenyl)carbamoyl]amino}acetic acid
- 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid
Uniqueness
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid, also known as N-(3-methylphenyl)glycine, is an organic compound with significant biological activity. This article delves into its biochemical properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O2
- Structural Representation :
The compound features both an amino group and a carbamoyl group, enhancing its lipophilicity and making it relevant in drug design.
The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential role in mitigating inflammatory responses, making it a candidate for further pharmacological applications.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties . Its ability to modulate pain pathways may offer therapeutic benefits for conditions characterized by chronic pain.
In Vitro Studies
Recent studies have evaluated the compound's biological activity through various in vitro assays:
- Cholinesterase Inhibition : The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although the inhibitory effects were moderate compared to established inhibitors like rivastigmine, the results indicate potential neuroprotective applications .
- Cytotoxicity Assessment : Toxicity studies using human monocytic leukemia THP-1 cell lines demonstrated insignificant cytotoxic effects at tested concentrations, suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activities and IC50 Values
| Activity | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 46.35 | |
| Anti-inflammatory Cytokine Inhibition | Pro-inflammatory Cytokines | N/A | |
| Cytotoxicity | THP-1 Cell Line | N/A |
Applications in Medicine
Due to its biological activities, this compound holds promise in various therapeutic areas:
- Pain Management : Its analgesic properties may be harnessed in developing pain relief medications.
- Neuroprotection : The moderate inhibition of cholinesterases suggests potential use in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Therapies : Its ability to reduce inflammatory cytokines positions it as a candidate for developing anti-inflammatory drugs.
Q & A
Q. What synthetic routes are effective for producing 2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid, and how can reaction yields be optimized?
The compound is synthesized via urea formation by reacting 3-methylphenyl isocyanate with glycine ethyl ester, followed by hydrolysis to the carboxylic acid. Anhydrous conditions (e.g., THF or DMF) and catalysts like triethylamine improve efficiency. Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: EtOAc/Hexane, 3:7) enhances purity. Monitor reaction progress using TLC (Rf ~0.4 in EtOAc/Hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?
- IR Spectroscopy : Carbamate C=O stretch (~1680–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), δ 4.10 (s, 2H, CH₂), δ 7.2–7.5 (m, 4H, aromatic), δ 8.50 (broad, 1H, NH).
- MS (ESI+) : [M+H]⁺ at m/z 223.1 (calculated for C₁₀H₁₁N₂O₃). Compare with computational predictions (e.g., DFT) to resolve ambiguities .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
Use co-solvents like DMSO (<1% v/v) or micellar surfactants (e.g., 0.1% Tween-80). Adjust pH to ~7.4 to exploit deprotonation of the carboxylic acid (pKa ~3.5) and enhance solubility. Pre-saturate buffers with the compound to avoid precipitation .
Advanced Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., ~5.2 eV), Molecular Electrostatic Potential (MEP) surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). These insights guide mechanistic studies of hydrolysis or biological interactions .
Q. What strategies resolve contradictions in reported NMR data for this compound?
Contradictions may arise from tautomerism (amide vs. imidic acid forms) or solvent-dependent shifts. Perform variable-temperature NMR in DMSO-d6 to observe dynamic effects. Cross-validate with 2D techniques (HSQC, HMBC) and compare to DFT-predicted chemical shifts .
Q. How can degradation pathways be identified during long-term stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring (C18 column, 0.1% formic acid/ACN gradient). Major degradation products include hydrolyzed urea (yielding 3-methylaniline and glycine) and oxidation byproducts. Store at –20°C under inert gas to minimize decomposition .
Q. What in silico methods predict binding affinity to biological targets like enzymes or receptors?
Molecular docking (AutoDock Vina) using protein crystal structures (PDB) identifies potential binding modes. Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. QSAR models based on vibrational spectra (IR/Raman) from refine pharmacophore design .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.35 (CH₃), δ 4.10 (CH₂), δ 7.2–7.5 (Ar) | |
| IR | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH) | |
| MS (ESI+) | m/z 223.1 [M+H]⁺ |
Q. Table 2. Stability Study Conditions
| Condition | Protocol | Outcome |
|---|---|---|
| Thermal | 40°C, dry air, 3 months | <5% degradation |
| Hydrolytic | pH 7.4 buffer, 37°C, 1 month | Urea bond hydrolysis |
| Oxidative | 0.3% H₂O₂, 25°C, 2 weeks | Carboxylic acid oxidation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
